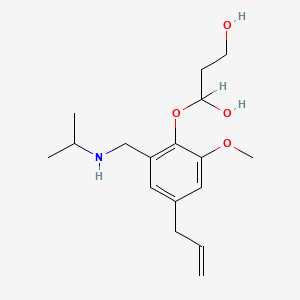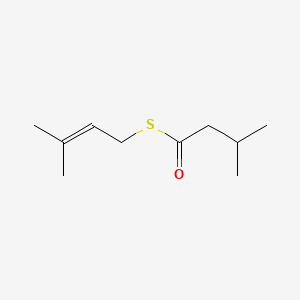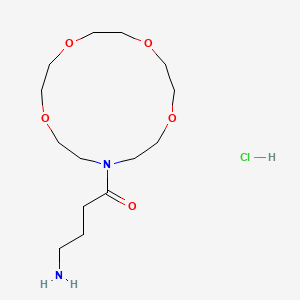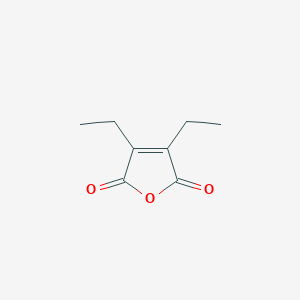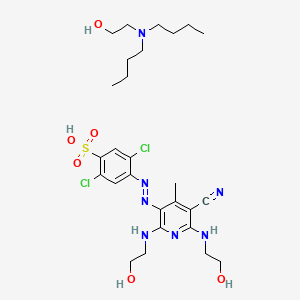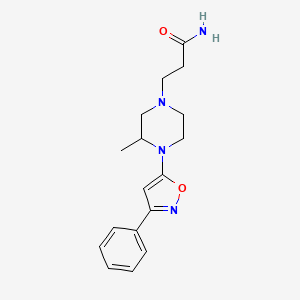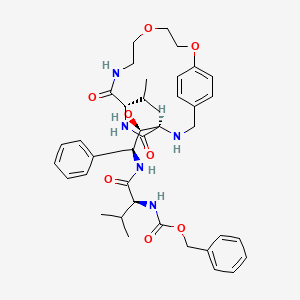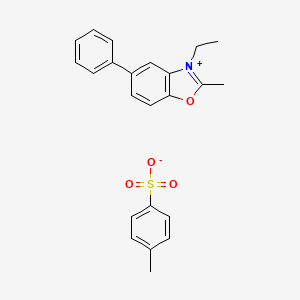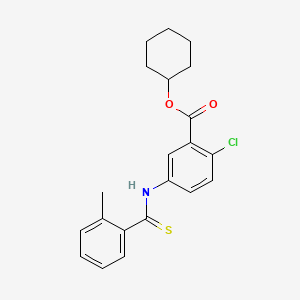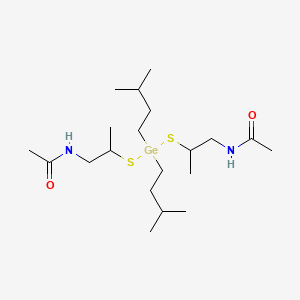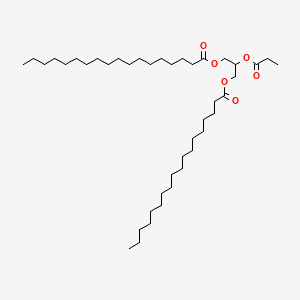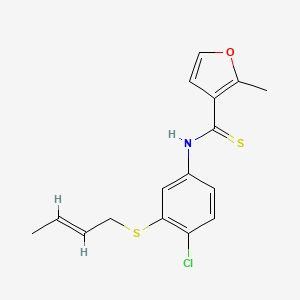
Tocol acetate, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tocol acetate, (2S)-, is a derivative of tocol, which belongs to the vitamin E family. Tocols are known for their antioxidant properties and are widely used in various industries, including food, pharmaceuticals, and cosmetics. The (2S)- configuration indicates the specific stereochemistry of the compound, which can influence its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
Tocol acetate, (2S)-, can be synthesized through several methods. One common approach involves the esterification of tocol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tocol acetate, (2S)-, often involves the extraction of tocol from natural sources such as palm oil or other plant oils. The extracted tocol is then subjected to esterification using acetic anhydride. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Tocol acetate, (2S)-, undergoes various chemical reactions, including:
Oxidation: Tocol acetate can be oxidized to form tocopherol quinone, a compound with different biological activities.
Reduction: The compound can be reduced back to tocol under specific conditions.
Substitution: Tocol acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tocopherol quinone
Reduction: Tocol
Substitution: Various substituted tocol derivatives depending on the nucleophile used.
科学的研究の応用
Tocol acetate, (2S)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.
Industry: Utilized in the formulation of cosmetics and food products as an antioxidant and stabilizer
作用機序
The primary mechanism of action of tocol acetate, (2S)-, is its antioxidant activity. It scavenges free radicals and protects cellular membranes from oxidative damage. The compound interacts with lipid peroxy radicals, converting them into more stable products and preventing lipid peroxidation. This action is crucial in maintaining cellular integrity and preventing oxidative stress-related diseases .
類似化合物との比較
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Other Tocol Derivatives: Tocodienols, Tocomonoenols, Plastochromanol-8
Uniqueness
Tocol acetate, (2S)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to other tocol derivatives, it may exhibit different antioxidant capacities and solubility properties, making it suitable for specific applications in pharmaceuticals and cosmetics .
特性
CAS番号 |
153379-67-0 |
|---|---|
分子式 |
C28H46O3 |
分子量 |
430.7 g/mol |
IUPAC名 |
[(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28+/m1/s1 |
InChIキー |
CBUJHSGSOYAVJD-MRJKTFCFSA-N |
異性体SMILES |
C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


